Naftopidil
Übersicht
Beschreibung
Naftopidil ist eine pharmazeutische Verbindung, die hauptsächlich zur Behandlung der benignen Prostatahyperplasie (BPH) eingesetzt wird. Es wirkt als selektiver α1-Adrenozeptor-Antagonist, der dazu beiträgt, die glatten Muskeln der Prostata und des Blasenhalses zu entspannen, wodurch der Urinfluss verbessert und die mit BPH verbundenen Symptome reduziert werden .
Wissenschaftliche Forschungsanwendungen
Naftopidil hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von α1-Adrenozeptor-Antagonisten verwendet.
Biologie: this compound wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, einschließlich Zellzyklusregulation und Apoptose.
Medizin: Neben seiner Verwendung bei der Behandlung von BPH wird this compound auf seine potenziellen Antikrebs-Eigenschaften untersucht.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv α1-Adrenozeptoren blockiert, die in den glatten Muskeln der Prostata und des Blasenhalses vorkommen. Durch die Hemmung dieser Rezeptoren führt this compound zu einer Muskelrelaxation, was zu einem verbesserten Urinfluss und einer Reduktion der BPH-Symptome führt. Zusätzlich wurde gezeigt, dass this compound an Tubulin bindet, wodurch dessen Polymerisation gehemmt und damit die Zellteilung beeinflusst wird .
Wirkmechanismus
Target of Action
Naftopidil is primarily targeted towards the α1-adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and are found in various tissues throughout the body, including the vascular smooth muscle and the prostate gland .
Mode of Action
This compound acts as a selective α1-adrenergic receptor antagonist . This means that it binds to the α1-adrenergic receptors and inhibits their action, thereby preventing the physiological responses typically triggered by these receptors . The inhibition of these receptors leads to the relaxation of smooth muscle in the prostate and bladder neck, which can help to alleviate the symptoms of benign prostatic hyperplasia .
Biochemical Pathways
It is known that the drug’s antiproliferative effects may be due to off-target effects . Additionally, the ligand binding on the receptor induces the dissociation of the Gq/11 protein which activates the phospholipase C (PLC) .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the plasma levels and half-life times of this compound were significantly increased in liver impairment . The clearance of this compound is approximately 11.9 ml/minute/kg . The half-life of this compound is approximately 3.6 hours . The absolute bioavailability in patients with hepatic dysfunction was significantly higher compared to healthy subjects .
Result of Action
The primary result of this compound’s action is the alleviation of symptoms associated with benign prostatic hyperplasia . By blocking the α1-adrenergic receptors, this compound causes relaxation of the smooth muscle in the prostate and bladder neck, which can help to improve urinary flow and reduce the symptoms of benign prostatic hyperplasia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of liver impairment can significantly increase the plasma levels and half-life times of this compound . This suggests that the drug’s action, efficacy, and stability can be affected by the physiological environment within the body .
Biochemische Analyse
Biochemical Properties
Naftopidil interacts with α1-adrenergic receptors, acting as an antagonist . This interaction plays a crucial role in its function as a treatment for benign prostatic hypertrophy . The compound’s interaction with these receptors is not dependent on the expression of α1-adrenergic receptors in cells .
Cellular Effects
This compound has been shown to inhibit cell cycle progression in various types of cells, including cancer cells, fibroblasts, and vascular endothelial cells . This inhibition is independent of α1-adrenergic receptor expression in cells . It also exhibits unique growth-inhibitory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α1-adrenergic receptors, acting as an antagonist . The exact pathway is not fully deciphered . It’s also suggested that this compound may have off-target effects contributing to its antiproliferative effects .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not fully documented, it has been observed that this compound shows unique growth-inhibitory effects
Dosage Effects in Animal Models
In animal models, combination treatment with this compound and other drugs has shown to inhibit tumor growth more effectively than this compound alone . Detailed studies on the effects of varying dosages of this compound in animal models are currently lacking.
Metabolic Pathways
It’s known that cytochrome P450 isozymes play a role in the metabolism of this compound .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Naftopidil wird in einem mehrstufigen Verfahren synthetisiert. Der erste Schritt beinhaltet die Reaktion von 1-Naphthol mit Epichlorhydrin in Gegenwart einer Base, um ein Epoxid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit einem Piperazinderivat alkyliert, um this compound zu ergeben .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Herstellung von this compound ähnliche Synthesewege, jedoch in größerem Maßstab. Das Verfahren wird für höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig fortschrittliche Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Naftopidil durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Piperazinring und an der Naphthylgruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Für Substitutionsreaktionen werden verschiedene Halogenierungsmittel und Nukleophile eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das this compound-Molekül einführen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tamsulosin: Ein weiterer α1-Adrenozeptor-Antagonist, der zur Behandlung von BPH eingesetzt wird.
Silodosin: Ein selektiver α1-Adrenozeptor-Antagonist mit einem ähnlichen Wirkmechanismus.
Urapidil: Ein α1-Adrenozeptor-Antagonist, der bei Bluthochdruck und BPH eingesetzt wird.
Einzigartigkeit von Naftopidil
This compound ist aufgrund seiner höheren Selektivität für den α1D-Adrenozeptor-Subtyp im Vergleich zu anderen α1-Adrenozeptor-Antagonisten einzigartig. Diese Selektivität führt zu weniger kardiovaskulären Nebenwirkungen und macht es besonders wirksam bei der Behandlung von unteren Harnwegsymptomen, die mit BPH verbunden sind .
Eigenschaften
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBJVNMSRJFHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045176 | |
Record name | Naftopidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-07-2 | |
Record name | Naftopidil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57149-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naftopidil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naftopidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12092 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | naftopidil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naftopidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFTOPIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.